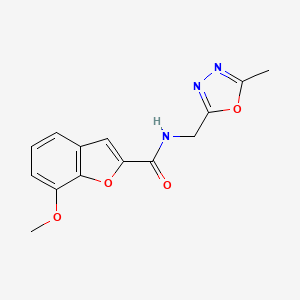

7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide” is a type of oxadiazole, which is a class of heterocyclic compounds. Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .

Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 . Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . The FT-IR spectrum shows peaks at 1640 cm^-1 (C=O) and 3518 cm^-1 (OH) . The ^1H NMR spectrum shows multiple peaks, indicating the presence of various types of hydrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include cyclization, benzoylation, and nucleophilic alkylation . These reactions are typically carried out in the presence of anhydrous aluminium chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point of the compound can be determined using a melting point apparatus . The ^1H NMR and ^13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Anticancer Activity

The synthesis and evaluation of oxadiazoles, including our compound of interest, have revealed promising anticancer potential . Specifically, compound 7h demonstrated significant in-vitro anti-cancer activity against MCF-7 and KB cell lines. Its IC50 values were 112.6 µg/ml and 126.7 µg/ml, respectively. Importantly, these active compounds were found to be less toxic to normal cell lines, making them attractive candidates for further investigation.

Antiviral Properties

Oxadiazoles, due to their diverse biological activities, have been explored as potential antiviral agents . While specific studies on our compound are limited, its structural features suggest it may exhibit antiviral effects. Further research is needed to validate this hypothesis.

Anti-Inflammatory and Analgesic Effects

Although not extensively studied, oxadiazoles have demonstrated anti-inflammatory and analgesic properties . Our compound’s unique structure could contribute to these effects, making it an interesting target for further investigation.

Antioxidant Potential

Oxadiazoles are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress . Investigating our compound’s ability to scavenge free radicals and mitigate oxidative damage could yield valuable insights.

Agricultural Biological Activities

Compounds containing 1,2,4-oxadiazole heterocycles have shown broad-spectrum agricultural biological activities . While our compound’s specific role in agriculture remains unexplored, its structural motifs align with this field of research.

Drug Design and Targeted Therapy

Given the increasing focus on multi-target drugs, our compound’s unique structure could serve as a valuable scaffold for drug design . Exploring its interactions with molecular targets and potential therapeutic applications is an exciting avenue.

Mécanisme D'action

Target of Action

Compounds with the oxadiazole moiety have been known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .

Mode of Action

For instance, in their anticancer activity, they may inhibit cell proliferation, induce apoptosis, or interfere with specific signaling pathways .

Biochemical Pathways

These could include pathways related to cell proliferation, apoptosis, inflammation, and various disease-specific pathways .

Pharmacokinetics

The presence of functional groups such as the oxadiazole moiety could also influence its metabolism and excretion .

Result of Action

Based on the known activities of oxadiazoles, it can be inferred that the compound could have effects such as inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and other effects depending on the specific target and biological activity .

Propriétés

IUPAC Name |

7-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-8-16-17-12(20-8)7-15-14(18)11-6-9-4-3-5-10(19-2)13(9)21-11/h3-6H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHDRKDTAVTCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

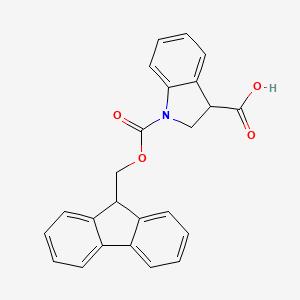

![1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2453991.png)

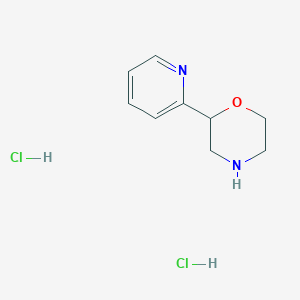

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)

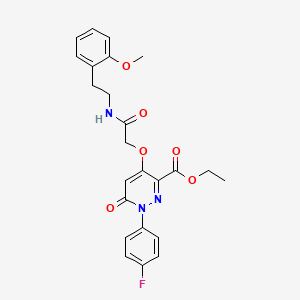

![Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2453995.png)

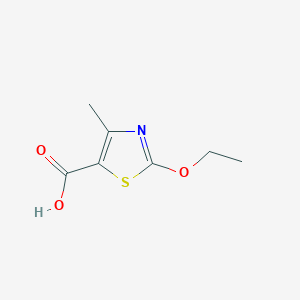

![3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2453996.png)

![N-[1-(1-adamantyl)ethyl]-N'-propylurea](/img/structure/B2454010.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)